molecular formula C7H11ClO2 B8682384 tert-Butyl 2-chloroacrylate CAS No. 72088-85-8

tert-Butyl 2-chloroacrylate

Cat. No. B8682384
Key on ui cas rn: 72088-85-8
M. Wt: 162.61 g/mol
InChI Key: ISIMQTCWOTYBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06576400B1

Procedure details

32 g of α-chloroacrylic acid was dissolved in 600 ml of dichloromethane and, to this, 20 ml of methanesulphonic acid and 300 ml of isobutylene were added at −5° C. After stirring for 30 hours at room temperature, the reaction liquid was poured into 500 ml of saturated aqueous sodium bicarbonate solution and the dichloromethane layer separated off. After drying with anhydrous sodium sulphate, the solvent was distilled off and t-butyl α-chloroacrylate obtained. 10 g of the t-butyl α-chloroacrylate obtained plus 200 mg of azobisisobutyronitrile were dissolved in 100 ml of toluene and reaction carried out at 80° C. Poly-t-butyl α-chloroacrylate was obtained. The molecular weight of the copolymer obtained determined by gel permeation chromatography (GPC) was, by polystyrene conversion, a number average molecular weight of 215,000 and a weight average molecular weight of 537,000. The polymer obtained was irradiated with an electron beam, and the value of the main chain scission efficiency Gs calculated from the number average molecular weight determined by GPC was 3.8.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](=[CH2:6])[C:3]([OH:5])=[O:4].CS(O)(=O)=O.[CH3:12][C:13](=[CH2:15])[CH3:14].C(=O)(O)[O-].[Na+]>ClCCl>[Cl:1][C:2](=[CH2:6])[C:3]([O:5][C:13]([CH3:15])([CH3:14])[CH3:12])=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
ClC(C(=O)O)=C
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
300 mL
Type
reactant
Smiles
CC(C)=C
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction liquid
CUSTOM
Type
CUSTOM
Details
the dichloromethane layer separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with anhydrous sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
ClC(C(=O)OC(C)(C)C)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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